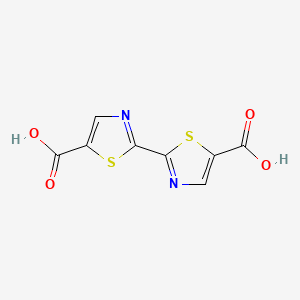
methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H8F3NO2. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group and a trifluoroethyl group attached to it. The presence of three fluorine atoms in the trifluoroethyl group and the unique characteristics of the pyridine moiety contribute to the unique physicochemical properties of this compound .Applications De Recherche Scientifique
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a building block for synthetic organic chemistry, and as a catalyst in various biochemical processes. It has also been used in the synthesis of a variety of compounds, such as peptides, polymers, and drugs. In addition, this compound has been used in the study of the structure and function of proteins, and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with various biological applications .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds .
Action Environment
It’s worth noting that fluoropyridines are generally air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a low vapor pressure, and it is soluble in water and most organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, this compound is a volatile compound, and it should be handled with care in the laboratory.
Orientations Futures
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, and it has been found to be effective in the inhibition of the enzymes COX-2 and LOX. In addition, it has potential applications in the study of the structure and function of proteins, and in the study of enzyme-catalyzed reactions. Further research is needed to explore the potential applications of this compound in these and other areas.
Méthodes De Synthèse
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a base. The resulting product is then purified by distillation. Other methods of synthesis include the reaction of pyridine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst, and the reaction of pyridine-3-carboxylic acid with trifluoroacetic acid in the presence of a base.
Propriétés
IUPAC Name |
methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTYBQNTAPVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)


![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
